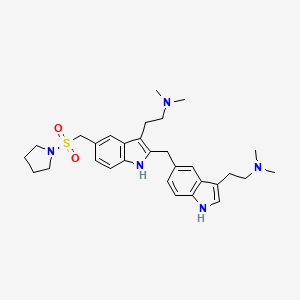

![molecular formula C30H24Cl2N6 B602231 11,11'-(哌嗪-1,4-二基)-双-8-氯-5H-二苯并[b,e][1,4]-二氮杂卓 CAS No. 263366-81-0](/img/structure/B602231.png)

11,11'-(哌嗪-1,4-二基)-双-8-氯-5H-二苯并[b,e][1,4]-二氮杂卓

描述

科学研究应用

方法验证 (AMV)

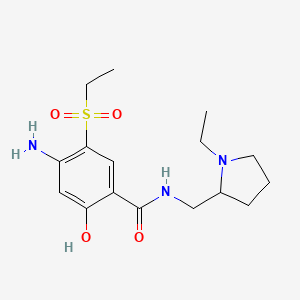

一旦分析方法开发出来,就必须对其进行严格验证,以确认其可靠性和准确性。 氯氮平 EP 杂质 B 在此过程中发挥作用,作为衡量分析方法性能的参考标准 {svg_1}.

药理学研究

氯氮平 EP 杂质 B 的药理学特性在探索精神病和精神分裂症的新疗法研究中引起人们的兴趣。 它在控制症状和降低自杀行为风险方面的有效性是研究的关键领域 {svg_2}.

神经化学研究

氯氮平 EP 杂质 B 用于神经化学研究,以了解精神疾病中涉及的通路和受体。 它与各种神经递质系统的相互作用可以提供对抗精神病药物作用机制的见解 {svg_3}.

难治性精神分裂症

该化合物在难治性精神分裂症的研究中尤其重要。 涉及氯氮平 EP 杂质 B 的研究可以导致针对对传统抗精神病药物无反应的个体的更有效治疗策略的开发 {svg_4}.

精神病中的自杀行为

氯氮平 EP 杂质 B 在关注精神病患者自杀行为减少的研究中也很重要。 了解它对自杀意念和企图的影响有助于制定更安全的治疗方案 {svg_5}.

精神疾病的功能改善

最后,氯氮平 EP 杂质 B 在改善精神疾病患者整体功能方面的作用是一个重要的研究应用。 研究旨在评估这种化合物如何增强认知和社会功能,从而为患者带来更好的生活质量结果 {svg_6}.

作用机制

Target of Action

It is known that similar compounds have been used in the treatment of various conditions, indicating a broad range of potential targets .

Mode of Action

It is synthesized by treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux .

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, which include anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .

生化分析

Biochemical Properties

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in drug metabolism. This compound interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways and potential accumulation of the parent drug or its metabolites .

Cellular Effects

The effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the function of neuronal cells by interacting with neurotransmitter receptors, potentially altering synaptic transmission and neuronal excitability. Additionally, it may affect the expression of genes involved in drug metabolism and stress response pathways .

Molecular Mechanism

At the molecular level, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine exerts its effects through binding interactions with specific biomolecules. This includes the inhibition of cytochrome P450 enzymes, which can lead to decreased metabolism of clozapine and other drugs. The compound may also interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperature and light exposure. Long-term effects on cellular function include potential alterations in gene expression and enzyme activity, which may persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects observed in studies indicate that there is a critical concentration above which adverse effects become pronounced .

Metabolic Pathways

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is involved in metabolic pathways primarily mediated by cytochrome P450 enzymes. These pathways include oxidative demethylation and hydroxylation reactions, which convert the compound into more hydrophilic metabolites for excretion. The interaction with specific enzymes, such as CYP3A4 and CYP2D6, can influence the metabolic flux and levels of metabolites .

Transport and Distribution

Within cells and tissues, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as P-glycoprotein may play a role in its cellular uptake and efflux, affecting its localization and accumulation in specific tissues, including the liver and brain .

Subcellular Localization

The subcellular localization of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is influenced by targeting signals and post-translational modifications. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the plasma membrane, where it may affect neurotransmitter receptors. These localizations are critical for its activity and function within the cell .

属性

IUPAC Name |

3-chloro-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24Cl2N6/c31-19-9-11-25-27(17-19)35-29(21-5-1-3-7-23(21)33-25)37-13-15-38(16-14-37)30-22-6-2-4-8-24(22)34-26-12-10-20(32)18-28(26)36-30/h1-12,17-18,33-34H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGKXLZQFLSYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5=NC6=C(C=CC(=C6)Cl)NC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373007 | |

| Record name | 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263366-81-0 | |

| Record name | 11,11-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo(b,E)(1,4)diazepine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263366810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,11-(PIPERAZINE-1,4-DIYL)BIS(8-CHLORO-5H-DIBENZO(B,E)(1,4)DIAZEPINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI23QM53UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)